molecular formula C18H15F2N3O3S B2684579 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide CAS No. 920193-76-6

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No. B2684579
CAS RN: 920193-76-6
M. Wt: 391.39
InChI Key: PDRPTGWPALNOPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor of the protein kinase B (PKB/Akt) pathway. This pathway is involved in cell growth, survival, and metabolism, and is often dysregulated in cancer cells. GSK2334470 has been studied extensively in the context of cancer research, and its mechanism of action, biochemical and physiological effects, and potential applications have been investigated.

Scientific Research Applications

Synthesis and Bioactivity

A study focused on the synthesis of new benzenesulfonamides, including derivatives similar to 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide, reported their potential cytotoxic activities. These compounds were tested for their tumor specificity and ability to inhibit carbonic anhydrase, showing promise for further anti-tumor activity studies (Gul et al., 2016).

Antimicrobial Activity

Another research effort synthesized heterocyclic compounds clubbed with the sulfonamide group, aiming to evaluate their antimicrobial efficacy. These compounds demonstrated significant activity against various bacteria and fungi, highlighting their potential in addressing antimicrobial resistance (Sarvaiya et al., 2019).

Antidiabetic Potential

Research into fluorinated pyrazoles and benzenesulfonamides as hypoglycemic agents revealed promising antidiabetic activity. The compounds studied were assessed for their structural and biological properties, indicating potential as leads for future drug discovery aimed at treating diabetes (Faidallah et al., 2016).

Carbonic Anhydrase Inhibition

A study synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides to explore their inhibitory effects on carbonic anhydrase. This work underscored the importance of structural modifications for enhancing inhibitory activity against this enzyme, which is a target for various therapeutic applications (Gul et al., 2016).

properties

IUPAC Name

4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2N3O3S/c19-14-3-1-13(2-4-14)17-9-10-18(23-22-17)26-12-11-21-27(24,25)16-7-5-15(20)6-8-16/h1-10,21H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRPTGWPALNOPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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